Alendronate sodium
Alendronate sodium
Alendronate Sodium is the sodium salt of alendronate, a second generation bisphosphonate and synthetic analog of pyrophosphate with bone anti-resorption activity. Alendronate sodium binds to and inhibits the activity of geranyltranstransferase (farnesyl pyrophosphate synthetase), an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which is important in the process of osteoclast turnover. As a result, osteoclast activity is inhibited and bone resorption and turnover are reduced.
A nonhormonal medication for the treatment of postmenopausal osteoporosis in women. This drug builds healthy bone, restoring some of the bone loss as a result of osteoporosis.
A nonhormonal medication for the treatment of postmenopausal osteoporosis in women. This drug builds healthy bone, restoring some of the bone loss as a result of osteoporosis.
Brand Name:
Vulcanchem
CAS No.:
129318-43-0
VCID:
VC21253259
InChI:
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);
SMILES:
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
Molecular Formula:
C4H13NNaO7P2
Molecular Weight:
272.09 g/mol
Alendronate sodium
CAS No.: 129318-43-0
Cat. No.: VC21253259
Molecular Formula: C4H13NNaO7P2
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Alendronate Sodium is the sodium salt of alendronate, a second generation bisphosphonate and synthetic analog of pyrophosphate with bone anti-resorption activity. Alendronate sodium binds to and inhibits the activity of geranyltranstransferase (farnesyl pyrophosphate synthetase), an enzyme involved in terpenoid biosynthesis. Inhibition of this enzyme prevents the biosynthesis of isoprenoid lipids (FPP and GGPP) that are donor substrates of farnesylation and geranylgeranylation during the post-translational modification of small GTPase signalling proteins, which is important in the process of osteoclast turnover. As a result, osteoclast activity is inhibited and bone resorption and turnover are reduced. A nonhormonal medication for the treatment of postmenopausal osteoporosis in women. This drug builds healthy bone, restoring some of the bone loss as a result of osteoporosis. |
|---|---|
| CAS No. | 129318-43-0 |
| Molecular Formula | C4H13NNaO7P2 |
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate |
| Standard InChI | InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12); |
| Standard InChI Key | NLILQNGSPQHASV-UHFFFAOYSA-N |
| SMILES | C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |
| Canonical SMILES | C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator